

2-Bromo-1-tetralone as a building block in organic synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-1-tetralone

Cat. No.: B083307

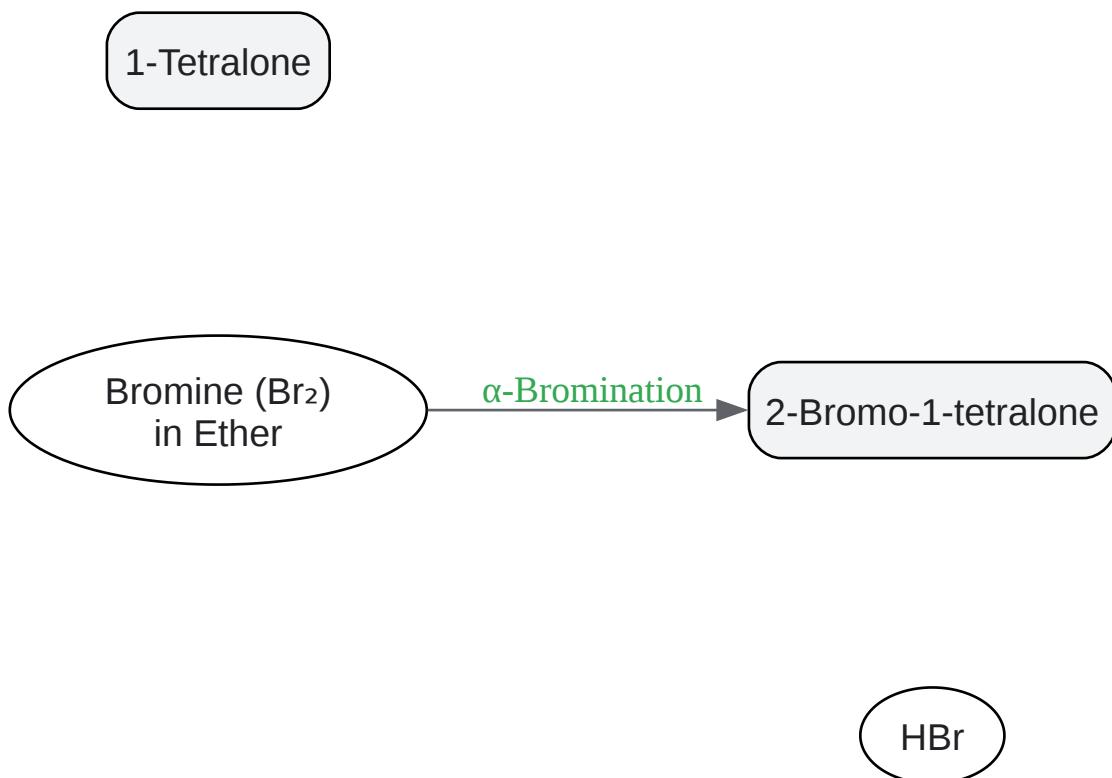
[Get Quote](#)

2-Bromo-1-tetralone: A Versatile Synthetic Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-tetralone, a halogenated derivative of α -tetralone, is a pivotal intermediate in modern organic synthesis. Its structure, featuring a reactive α -bromo ketone moiety, renders it an exceptionally versatile building block for the construction of a wide array of complex organic molecules. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a particular focus on its role in the synthesis of fused heterocyclic compounds and molecules of medicinal interest. The unique chemical properties of **2-bromo-1-tetralone** make it a valuable precursor for developing novel therapeutic agents, including those with potential antitumor and antifungal activities.^{[1][2]}


Physicochemical and Spectroscopic Data

2-Bromo-1-tetralone is a solid at room temperature, soluble in various organic solvents. Its key physical and spectroscopic properties are summarized below.

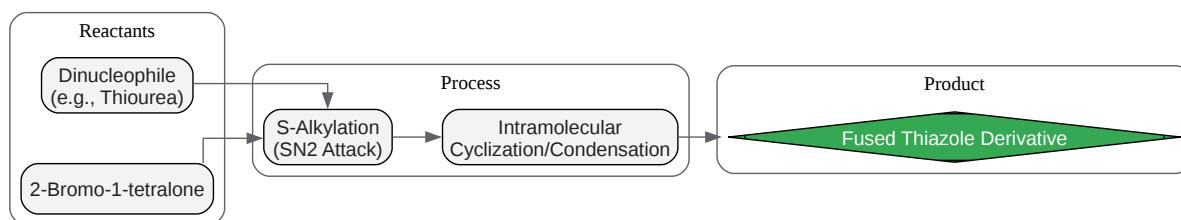
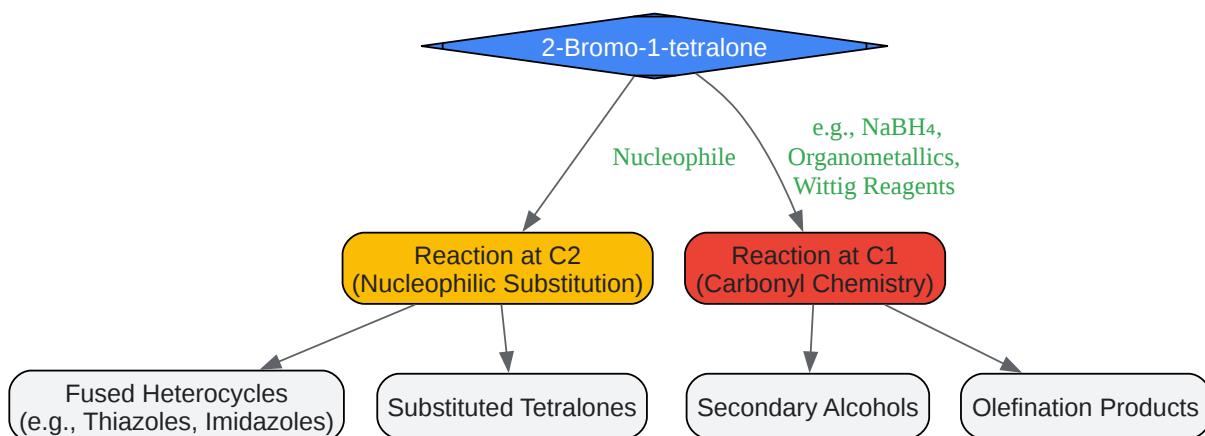
Property	Value	Reference(s)
CAS Number	13672-07-6	[3] [4] [5]
Molecular Formula	C ₁₀ H ₉ BrO	[3] [4]
Molecular Weight	225.08 g/mol	[3] [4]
Appearance	Solid	[3]
Melting Point	39-43 °C	[3]
Boiling Point	64-67 °C at 0.06 mmHg	[3]
¹ H NMR (500 MHz, CDCl ₃)	δ (ppm) = 8.08 (d, 1H), 7.54-7.50 (td, 1H), 7.36-7.27 (m, 2H), 4.73 (t, 1H), 3.34-3.27 (m, 1H), 2.92 (dt, 1H), 2.56-2.42 (m, 2H)	[6]

Synthesis of 2-Bromo-1-tetralone

The most common method for synthesizing **2-bromo-1-tetralone** is through the direct bromination of 1-tetralone. The α-position to the carbonyl group is readily halogenated under acidic or neutral conditions.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-Bromo-1-tetralone**.



Experimental Protocol: Synthesis of 2-Bromo-1-tetralone from 1-Tetralone[1][7]

- Reaction Setup: Dissolve 1-tetralone (0.3 mole, 40 g) in diethyl ether (40 ml) in a suitable reaction flask. Cool the solution to 0°C using an ice bath.[7]
- Bromination: While maintaining the temperature at 0°C, add bromine (0.3 mole, 48 g) dropwise to the stirred solution.[7]
- Reaction Completion: After the addition is complete, gently heat the mixture on a water bath for approximately 15 minutes to expel the majority of the hydrogen bromide gas generated. [7]
- Isolation: Cool the reaction mixture and filter the resulting solid product.

- Purification: Wash the collected solid with cold ether to remove any unreacted starting material and impurities.^[7] The crude product can be further purified by recrystallization if necessary. A near-quantitative yield (99.6%) of the crude product has been reported.^[1]

Core Reactivity and Synthetic Applications

The synthetic utility of **2-bromo-1-tetralone** stems from its α -halo ketone structure, which provides two primary sites for chemical modification: the electrophilic carbon bearing the bromine atom (C2) and the carbonyl carbon (C1).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP0125695B1 - 2-bromo-1-tetralone derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-溴-1-四氢萘酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 2-Bromo-1-tetralone 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. rsc.org [rsc.org]
- 7. csmj.uemosul.edu.iq [csmj.uemosul.edu.iq]
- To cite this document: BenchChem. [2-Bromo-1-tetralone as a building block in organic synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083307#2-bromo-1-tetralone-as-a-building-block-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com